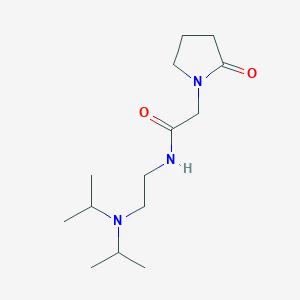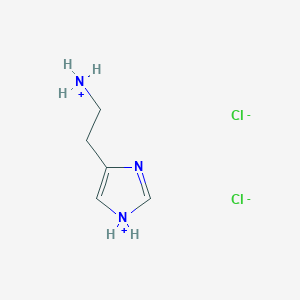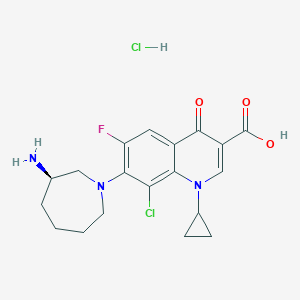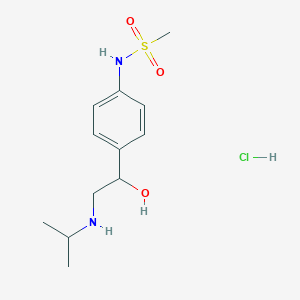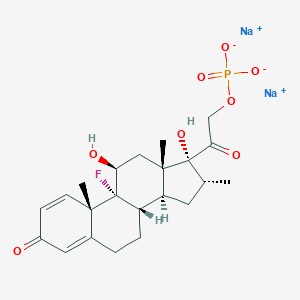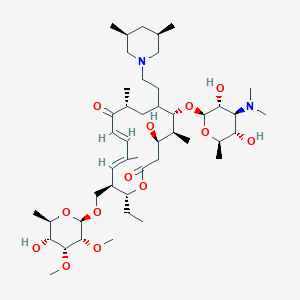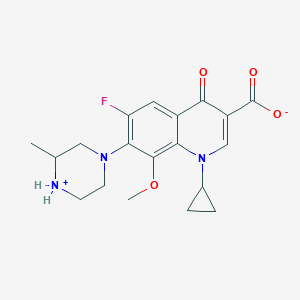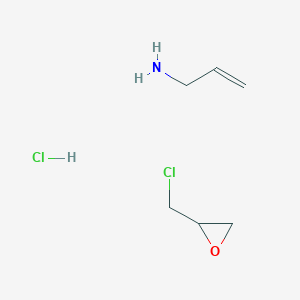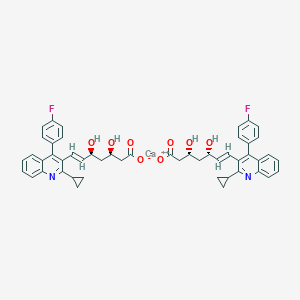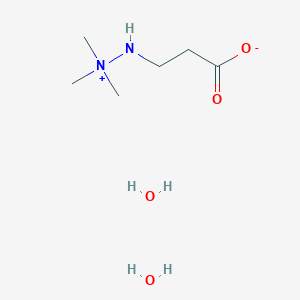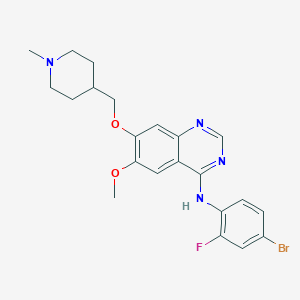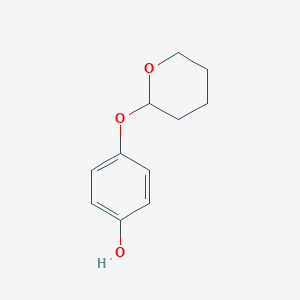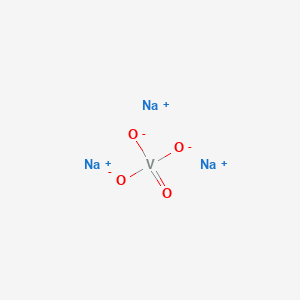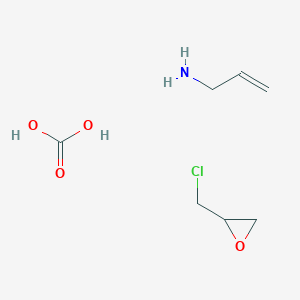
セベラメルカルボネート
概要
説明
セベラメル炭酸塩は、リン酸塩結合剤として作用する高分子アミンです。主に慢性腎臓病患者の高リン血症の治療、特に透析を受けている患者に使用されます。 この化合物は、RenvelaとRenagelの商標名で販売されています .
2. 製法
合成経路と反応条件: セベラメル炭酸塩の製造には、いくつかのステップが含まれます。
アリルアミンと塩酸の反応: アリルアミンを塩酸と反応させて、アリルアミン塩酸塩を生成します。
重合: アリルアミン塩酸塩をアゾ開始剤の作用下で重合させて、アリルアミン塩酸塩ポリマーを生成します。
アルカリ化: 次に、このポリマーをアルカリ化して、アリルアミンポリマーを得ます。
エピクロロヒドリンとの反応: アリルアミンポリマーをエピクロロヒドリンと反応させて、セベラメル塩酸塩を合成します。
工業生産方法: セベラメル炭酸塩の工業生産は、同じ合成経路に従いますが、大規模生産用に最適化されています。 このプロセスは安定しており、反応サイクルが短く、安価な原料を使用しており、環境にやさしいです .
科学的研究の応用
セベラメル炭酸塩は、いくつかの科学研究における応用があります。
医学: 慢性腎臓病患者の高リン血症の管理に使用されます。 .
生物学: 研究では、脂質プロファイルへの影響が調査されており、低密度リポタンパク質コレステロールと総血清コレステロールレベルを低下させる可能性があることが示されています.
作用機序
セベラメル炭酸塩は、消化管内の食事性リン酸塩と結合することで作用し、血流への吸収を防ぎます。この結合により血清リン濃度が低下し、血清副甲状腺ホルモン濃度も低下します。 この化合物は、金属やカルシウムを含まない、吸収されないリン酸塩結合架橋ポリマーです .
類似化合物:
セベラメル塩酸塩: セベラメル炭酸塩に似ていますが、炭酸塩の代わりに塩酸塩を対イオンとして使用します。
酢酸カルシウム: 高リン血症の管理に使用される別のリン酸塩結合剤ですが、カルシウムが含まれているため、高カルシウム血症を引き起こす可能性があります.
独自性: セベラメル炭酸塩は、カルシウムや金属イオンを含まないため、高カルシウム血症や金属毒性のリスクが軽減されます。 また、脂質プロファイルを改善し、慢性腎臓病患者の心血管リスク因子を軽減するなどの多面的効果も持っています .
生化学分析
Biochemical Properties
Sevelamer carbonate is a polymeric amine that binds phosphate . It prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption . This action decreases serum parathyroid hormone levels .
Cellular Effects
Sevelamer carbonate has been shown to reduce inflammation and endotoxemia in an animal model of uremia . It also improves the serum lipid profile and attenuates endothelial and cardiovascular risk factors in chronic kidney disease (CKD) .
Molecular Mechanism
Sevelamer carbonate exerts its effects at the molecular level by binding to dietary phosphate in the gut, preventing its absorption . This action decreases serum parathyroid hormone levels . Sevelamer carbonate is a non-absorbed phosphate-binding cross-linked polymer .
Temporal Effects in Laboratory Settings
In a study, sevelamer carbonate significantly reduced serum phosphorus levels compared with placebo over 8 weeks . The initial increase in serum phosphorus during washout confirmed that patients were hyperphosphatemic .
Dosage Effects in Animal Models
In animal models, sevelamer carbonate has been shown to reduce inflammation and endotoxemia . The study demonstrated that hyperphosphataemia developed quickly following the cessation of phosphate binders and remained persistently elevated in end-stage CKD in the placebo-treated group .
Metabolic Pathways
Sevelamer carbonate is involved in the metabolic pathway of phosphate binding . It binds to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels .
Transport and Distribution
Sevelamer carbonate is not absorbed from the gut . It remains in the gut where it binds to dietary phosphate, preventing its absorption .
Subcellular Localization
As Sevelamer carbonate is not absorbed from the gut , it does not have a subcellular localization within the body’s cells. It remains in the gut where it binds to dietary phosphate, preventing its absorption .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sevelamer carbonate involves several steps:
Reaction of Allylamine and Hydrochloric Acid: Allylamine is reacted with hydrochloric acid to form allylamine hydrochloride.
Polymerization: The allylamine hydrochloride is polymerized under the initiation of an azo initiator to form an allylamine hydrochloride polymer.
Alkalization: The polymer is then alkalized to obtain an allylamine polymer.
Reaction with Epichlorohydrin: The allylamine polymer is reacted with epichlorohydrin to synthesize sevelamer hydrochloride.
Neutralization: Finally, the sevelamer hydrochloride is neutralized with carbonic acid to produce sevelamer carbonate.
Industrial Production Methods: The industrial production of sevelamer carbonate follows the same synthetic route but is optimized for large-scale production. The process is stable, has a short reaction cycle, uses inexpensive raw materials, and is environmentally friendly .
化学反応の分析
反応の種類: セベラメル炭酸塩は、主にリン酸塩結合特性により、イオン交換反応を起こします。酸化、還元、置換などの一般的な有機反応には関与しません。
一般的な試薬と条件: 反応に関与する主要な試薬は、食事性リン酸塩で、セベラメル炭酸塩は消化管でこれと結合します。反応条件は生理学的であり、人間の消化器系内で行われます。
生成される主な生成物: セベラメル炭酸塩と食事性リン酸塩の反応から生成される主な生成物は、セベラメル・リン酸塩複合体であり、これは体から排泄されます .
類似化合物との比較
Sevelamer Hydrochloride: Similar to sevelamer carbonate but uses hydrochloride as the counter ion instead of carbonate.
Calcium Acetate: Another phosphate binder used to manage hyperphosphatemia, but it contains calcium, which can lead to hypercalcemia.
Lanthanum Carbonate: A non-calcium, non-aluminum phosphate binder used for the same purpose.
Uniqueness: Sevelamer carbonate is unique because it does not contain calcium or metal ions, reducing the risk of hypercalcemia and metal toxicity. It also has pleiotropic effects, such as improving lipid profiles and reducing cardiovascular risk factors in patients with chronic kidney disease .
特性
IUPAC Name |
carbonic acid;2-(chloromethyl)oxirane;prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO.C3H7N.CH2O3/c4-1-3-2-5-3;1-2-3-4;2-1(3)4/h3H,1-2H2;2H,1,3-4H2;(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADGNZFOVSZIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.C1C(O1)CCl.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845273-93-0 | |
| Record name | Sevelamer carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845273-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sevelamer carbonate acts by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. [] This binding occurs through ionic interactions between the positively charged amine groups on the sevelamer polymer and negatively charged phosphate ions. [, ]
A: By lowering serum phosphorus levels, sevelamer carbonate can help manage hyperphosphatemia, a common complication in CKD patients. [] This reduction can have several downstream effects:
- Reduced Calcium-Phosphorus Product: Studies demonstrate a significant decrease in the calcium-phosphorus product, a key marker of vascular calcification risk. [, , ]
- Improved Lipid Profile: Research suggests that sevelamer carbonate may contribute to a reduction in total cholesterol and low-density lipoprotein (LDL) cholesterol levels. [, , ]
- Modulation of Inflammation: Some studies indicate potential anti-inflammatory effects of sevelamer carbonate, evidenced by decreased levels of inflammatory markers. [, ]
A: Sevelamer carbonate is a cross-linked polymer with a complex structure. It is derived from poly(allylamine hydrochloride), where carbonate ions replace chloride as the counterion. [, ]
A: While detailed spectroscopic data might be proprietary information held by manufacturers, researchers have developed analytical methods, including high-performance liquid chromatography (HPLC) with refractive index detection, for characterizing and quantifying sevelamer carbonate. [, , ]
ANone: These aspects are not directly addressed within the provided research papers, as sevelamer carbonate primarily functions as a phosphate binder and does not exhibit catalytic activity. Its complex polymeric structure and primary mode of action through ionic interactions make traditional SAR studies and computational modeling approaches less applicable compared to small-molecule drugs.
A: While specific stability data might be proprietary, studies indicate that sevelamer carbonate tablets are generally stable under recommended storage conditions. [] Researchers have explored formulation strategies to enhance the patient-friendliness of sevelamer carbonate, including the development of a powder for oral suspension. [, ]
ANone: SHE (Safety, Health, and Environment) regulations are crucial for pharmaceutical development and manufacturing. While not explicitly detailed in the research papers, compliance with relevant SHE regulations is paramount throughout the lifecycle of sevelamer carbonate, from synthesis to disposal, to ensure responsible practices and minimize risks.
A: Sevelamer carbonate is not absorbed systemically and remains within the gastrointestinal tract, where it exerts its phosphate-binding effects. [, ] As a non-absorbable polymer, it is not metabolized and is excreted primarily in the feces. []
A: The primary pharmacodynamic effect of sevelamer carbonate is the reduction of serum phosphorus levels, which directly correlates with its clinical efficacy in managing hyperphosphatemia in CKD patients. [, ]
A: Numerous studies, including randomized controlled trials, have been conducted to assess the efficacy of sevelamer carbonate in managing hyperphosphatemia in CKD patients. [, , , , , ] These studies typically measure serum phosphorus levels, calcium-phosphorus product, and other relevant biomarkers as indicators of efficacy. [, , , ]
A: Animal models, particularly rodent models of CKD, have been employed to investigate the effects of sevelamer carbonate on vascular calcification, inflammation, and other CKD-related complications. [, ]
A: Resistance mechanisms are not typically observed with sevelamer carbonate, as its mechanism of action involves binding to dietary phosphate in the gastrointestinal tract, a process not directly influenced by cellular or molecular drug resistance mechanisms. []
A: As with any medication, safety and potential long-term effects are important considerations. Sevelamer carbonate has been extensively studied, and its safety profile is well-documented in clinical trials and post-marketing surveillance. []
ANone: These specific aspects are not extensively addressed within the scope of the provided research papers on sevelamer carbonate.
A: As a cross-linked polymer, sevelamer carbonate does not dissolve in traditional solvents. [] Its dissolution involves swelling and hydration in the aqueous environment of the gastrointestinal tract, allowing for phosphate binding. [, ]
A: Quality control and assurance are paramount throughout the development, manufacturing, and distribution of sevelamer carbonate to guarantee consistency, safety, and efficacy for patients. [, ]
ANone: The provided research papers do not delve into these specific aspects concerning sevelamer carbonate.
A: Several alternatives to sevelamer carbonate exist, including calcium-based phosphate binders (e.g., calcium acetate) and lanthanum carbonate. [, , , , ] Each phosphate binder has its own efficacy, tolerability, and potential side effects, requiring careful consideration when selecting the most appropriate treatment for individual patients. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



